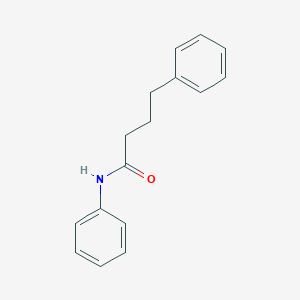
N,4-Diphenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-Diphenylbutanamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Analgesic Properties
N,4-Diphenylbutanamide and its derivatives have been investigated for their analgesic activities. Research indicates that these compounds can exhibit peripheral analgesic effects , making them potential alternatives to traditional pain management therapies.
- Mechanism of Action : The analgesic mechanism is primarily attributed to their interaction with μ-opioid receptors, which play a crucial role in pain modulation. This interaction can help alleviate neuropathic pain without the adverse central nervous system effects associated with classical opioids like morphine .
- Case Studies : A patent describes a series of experiments demonstrating the efficacy of this compound derivatives in reducing pain responses in animal models. These studies highlight the compound's potential as a safer alternative to existing analgesics, particularly for patients suffering from chronic pain conditions .
Structural Studies
The structural characteristics of this compound have been elucidated through various crystallographic studies.
- Crystal Structure Analysis : Recent studies have provided detailed crystal structures of derivatives such as 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide. These studies utilize X-ray diffraction techniques to determine the molecular geometry and interactions within the crystal lattice .
- Significance : Understanding the crystal structure is vital for drug design as it influences the compound's pharmacokinetics and pharmacodynamics. The insights gained from these studies can guide modifications to enhance efficacy and reduce side effects.
Therapeutic Potential
Beyond analgesia, this compound shows promise in other therapeutic areas.
- Neuropathic Pain Treatment : The compound has been highlighted for its ability to manage neuropathic pain effectively. Its unique structure allows it to interact with various biological targets that are implicated in pain pathways .
- Future Research Directions : Ongoing research aims to explore the full therapeutic potential of this compound derivatives in treating conditions such as inflammation and cancer-related pain. There is a growing interest in developing formulations that leverage these compounds' properties while minimizing side effects associated with conventional treatments.
Comparative Analysis of Derivatives
To better understand the applications of this compound, a comparative analysis of its derivatives is presented below:
| Compound Name | Analgesic Activity | Structural Features | Therapeutic Use |
|---|---|---|---|
| This compound | High | Contains two phenyl groups attached to a butanamide backbone | Peripheral analgesia |
| 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide | Moderate | Includes a piperidine moiety enhancing receptor affinity | Neuropathic pain relief |
| Deuterated variants | Variable | Substituted with deuterium for metabolic stability | Potential use in chronic pain management |
属性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
N,4-diphenylbutanamide |
InChI |
InChI=1S/C16H17NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) |
InChI 键 |
UTROGRSPCLKGHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















